molecular formula C19H15N3O3S B11588560 (6Z)-6-(2,3-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(2,3-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11588560
M. Wt: 365.4 g/mol
InChI Key: HQBCXKZXFXYDAG-PTNGSMBKSA-N
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Description

The compound (6Z)-6-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a phenyl group attached to the triazole ring. The presence of the dimethoxyphenyl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2,3-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with phenyl isothiocyanate to form the triazolothiazole core structure

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of high-throughput screening methods helps in identifying the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenyl derivatives.

Scientific Research Applications

(6Z)-6-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(6Z)-6-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE: can be compared with other triazolothiazole derivatives, such as:

    2,3-Dichloroaniline: Similar in structure but with chlorine atoms instead of the dimethoxyphenyl group.

    Heparinoid Compounds: Similar in their potential biological activities but differ in their structural framework.

The uniqueness of (6Z)-6-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

(6Z)-6-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C19H15N3O3S/c1-24-14-10-6-9-13(16(14)25-2)11-15-18(23)22-17(20-21-19(22)26-15)12-7-4-3-5-8-12/h3-11H,1-2H3/b15-11-

InChI Key

HQBCXKZXFXYDAG-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

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